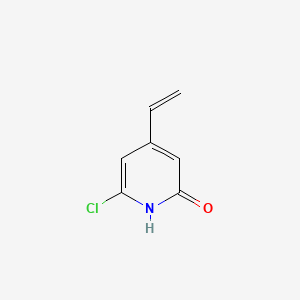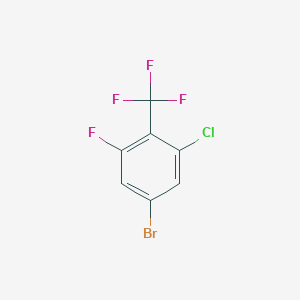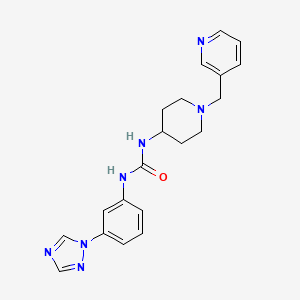
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is a synthetic organic compound that features a triazole ring, a phenyl group, a pyridine ring, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction.
Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea would depend on its specific biological target. Potential mechanisms might include:
Inhibition of enzymes: By binding to the active site of an enzyme.
Receptor modulation: By interacting with a receptor to modulate its activity.
DNA/RNA interaction: By binding to nucleic acids to affect their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H23N7O |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-[3-(1,2,4-triazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C20H23N7O/c28-20(25-18-4-1-5-19(11-18)27-15-22-14-23-27)24-17-6-9-26(10-7-17)13-16-3-2-8-21-12-16/h1-5,8,11-12,14-15,17H,6-7,9-10,13H2,(H2,24,25,28) |
Clé InChI |
AVFKTONNXINXND-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)N3C=NC=N3)CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




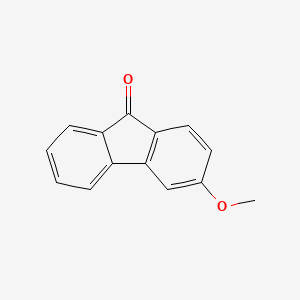
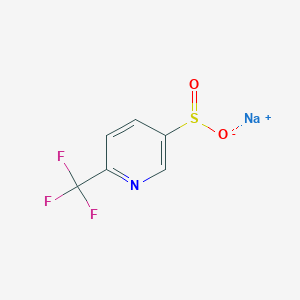
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
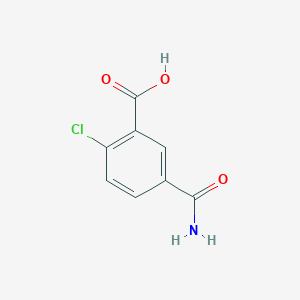

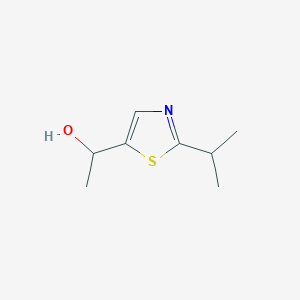


![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
